molecular formula C15H14ClFN2O B5575363 1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea

Cat. No.: B5575363
M. Wt: 292.73 g/mol
InChI Key: BAFDJLMJBCZGJA-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to the urea moiety

Scientific Research Applications

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of urea derivatives can vary widely depending on their structure and the specific biological target. Some urea derivatives are used as inhibitors for various enzymes .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Urea derivatives are a topic of ongoing research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further studies could explore the properties and potential uses of “N-[2-(4-chlorophenyl)ethyl]-N’-(4-fluorophenyl)urea”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea typically involves the reaction of 4-chlorophenylethylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups.

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenyl)ethyl]-3-(3-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom, leading to variations in chemical properties and biological activities.

    1-[2-(4-Chlorophenyl)ethyl]-3-(4-bromophenyl)urea:

    1-[2-(4-Chlorophenyl)ethyl]-3-(4-methylphenyl)urea: Replacement of the fluorine atom with a methyl group, affecting the compound’s stability and interactions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c16-12-3-1-11(2-4-12)9-10-18-15(20)19-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFDJLMJBCZGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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